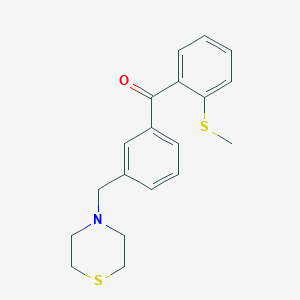

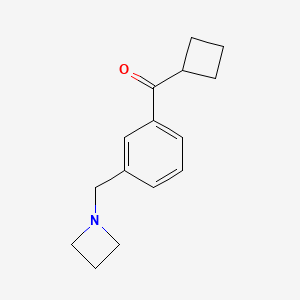

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Fluoro-2-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H8BFO3 . It’s used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

This compound can be involved in various reactions such as Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, synthesis of 9,10-diarylanthracenes for use as molecular switches, and cross-coupling with carbazolyl or aryl halides .

Molecular Structure Analysis

The IUPAC name for this compound is (5-fluoro-2-methoxyphenyl)boronic acid . The InChI string is InChI=1S/C7H8BFO3/c1-12-7-3-2-5 (9)4-6 (7)8 (10)11/h2-4,10-11H,1H3 and the Canonical SMILES string is B (C1=C (C=CC (=C1)F)OC) (O)O .

Chemical Reactions Analysis

As mentioned earlier, this compound can participate in various chemical reactions including Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, synthesis of 9,10-diarylanthracenes for use as molecular switches, and cross-coupling with carbazolyl or aryl halides .

Physical And Chemical Properties Analysis

The molecular weight of “5-Fluoro-2-methoxyphenylboronic acid” is 169.95 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching Studies

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid and its derivatives are utilized in fluorescence quenching studies. Specifically, derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid are studied for their fluorescence quenching properties in alcohol environments. The negative deviation in the Stern–Volmer plots, observed for these molecules, is interpreted in terms of the existence of different conformers of the solutes in the ground state. The conformational changes are attributed to the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015). Additionally, the positive deviation observed in Stern-Volmer plots for these compounds is analyzed using different quenching models, helping in understanding the quenching mechanism in these systems (Geethanjali et al., 2015).

Radioligand Synthesis for Brain Receptors

The synthesis of related compounds like 4-(4-[11C]methoxyphenyl) -(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid has been developed, potentially serving as a radioligand for the GABA receptor in the brain. This application is significant in the context of brain imaging and the study of neurological conditions (Vos & Slegers, 1994).

Biological and Medicinal Activities

Oxovanadium complexes with fluoroquinolone ligands and azodye rhodanine, which include derivates of 5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid, have been synthesized and studied for their biological and medicinal activities. These compounds display various activities, including DNA interaction, cytotoxicity, antibacterial, and antituberculosis activities. The DNA binding activity and DNA nuclease activity are studied, providing insights into the interaction of these compounds with biological molecules and their potential medicinal applications (Gajera et al., 2015).

Charge Storage Materials

Fluoro-substituted conjugated polyindole, which includes derivates of 5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid, is developed as charge storage material due to its high specific capacitance, good cycling stability, and slow self-discharge behavior. These characteristics make it a promising material for supercapacitor applications. The study of these materials opens new avenues in the development of high-performance charge storage devices (Wang et al., 2019).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Eigenschaften

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-17-11-6-5-8(13)7-9(11)10(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRBYPXKWQJDGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254841 |

Source

|

| Record name | 5-Fluoro-2-methoxy-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid | |

CAS RN |

951892-68-5 |

Source

|

| Record name | 5-Fluoro-2-methoxy-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxy-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-fluorobenzophenone](/img/structure/B1325729.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)

![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)

![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)

![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone](/img/structure/B1325739.png)

![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)